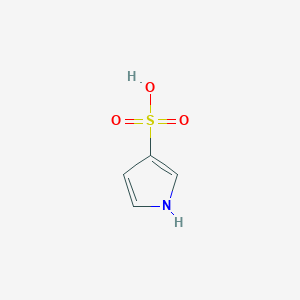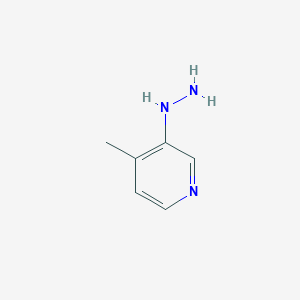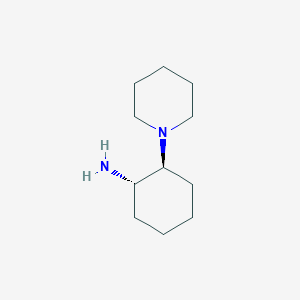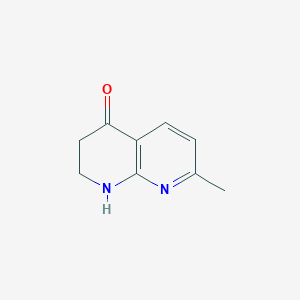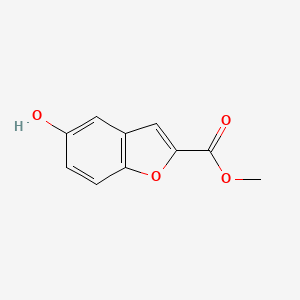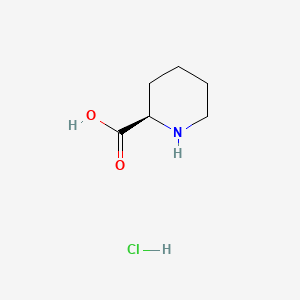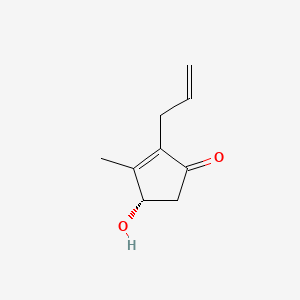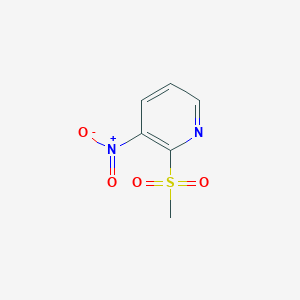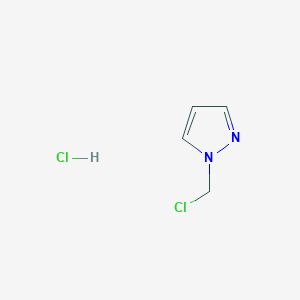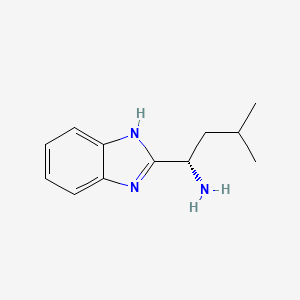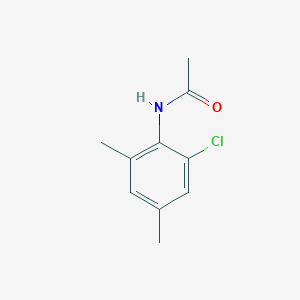
2-Chloro-4,6-dimethyl acetanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4,6-dimethyl acetanilide is an organic compound with the molecular formula C10H12ClNO. It is a white to brown crystalline powder or needles with a melting point of 143-150°C . This compound is known for its applications in various fields, including pharmaceuticals and agriculture.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-dimethyl acetanilide typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride. The process can be summarized as follows :
Reaction Setup: Dissolve 2,6-dimethylaniline in an organic solvent such as ice-cold acetic acid.
Addition of Reagents: Slowly add chloroacetyl chloride to the solution while maintaining the temperature below 30°C.
Reaction Completion: Stir the mixture for an hour, then heat it under reflux for several hours.
Product Isolation: Cool the reaction mixture, filter the precipitate, and wash it with water to obtain the product.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction is carried out in a controlled environment with precise temperature and pH monitoring. The use of solvents like tetrahydrofuran or acetonitrile and acid scavengers such as anhydrous sodium acetate can enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4,6-dimethyl acetanilide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to amines.
Hydrolysis: In the presence of strong acids or bases, it can hydrolyze to form 2,6-dimethylaniline and acetic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium thiolate or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids (HCl) or bases (NaOH) under reflux conditions.
Major Products
Substitution: Formation of N-substituted acetamides.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Hydrolysis: Formation of 2,6-dimethylaniline and acetic acid.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4,6-dimethyl acetanilide has diverse applications in scientific research:
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of acetohydroxyacid synthase (AHAS). This enzyme is essential for the synthesis of branched-chain amino acids in plants. By inhibiting AHAS, 2-Chloro-4,6-dimethyl acetanilide disrupts protein synthesis, leading to stunted growth and eventual death of the plant .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-2’,6’-dimethylacetanilide
- N-(2,6-dimethylphenyl)-2-chloroacetamide
- N-chloroacetyl-2,6-dimethylaniline
- Chloroacetamido-2,6-xylidine
Uniqueness
2-Chloro-4,6-dimethyl acetanilide stands out due to its specific application as an intermediate in the synthesis of lidocaine and its role as a herbicide. Its ability to inhibit AHAS makes it particularly effective in agricultural applications .
Eigenschaften
CAS-Nummer |
93506-80-0 |
|---|---|
Molekularformel |
C10H12ClNO |
Molekulargewicht |
197.66 g/mol |
IUPAC-Name |
N-(2-chloro-4,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C10H12ClNO/c1-6-4-7(2)10(9(11)5-6)12-8(3)13/h4-5H,1-3H3,(H,12,13) |
InChI-Schlüssel |
RDPQJNWJMMXTKB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


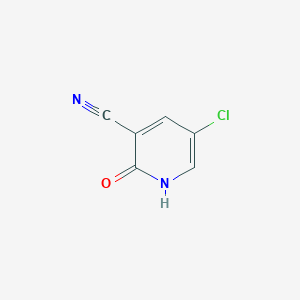
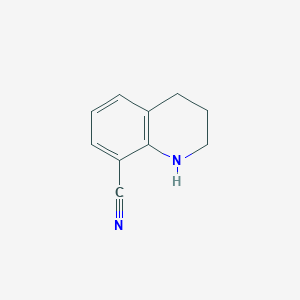
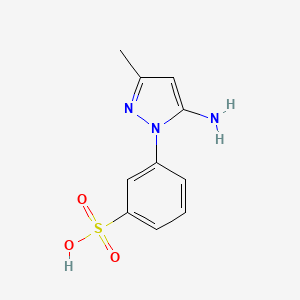
![2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B1601951.png)
